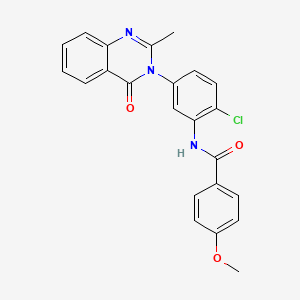

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O3/c1-14-25-20-6-4-3-5-18(20)23(29)27(14)16-9-12-19(24)21(13-16)26-22(28)15-7-10-17(30-2)11-8-15/h3-13H,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTZCSONKESFRCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

Substitution Reactions:

Amide Formation: The final step involves the coupling of the substituted quinazolinone with 4-methoxybenzoic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Reagents like KMnO4, CrO3, or H2O2 under acidic or basic conditions.

Reduction: Reagents like NaBH4, LiAlH4, or catalytic hydrogenation.

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydroquinazolinone derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Compounds containing the quinazolinone moiety, such as N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide, have demonstrated significant anticancer activity. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of quinazolinones exhibit cytotoxic effects against human cancer cells, suggesting their potential as therapeutic agents in oncology .

Mechanism of Action

The mechanism of action for this compound may involve enzyme inhibition and receptor binding. Specifically, it has been noted that quinazolinone derivatives can inhibit enzymes involved in cancer cell proliferation and modulate inflammatory responses by interacting with specific receptors .

Case Study: Neuroblastoma

A study focusing on the effects of similar quinazolinone compounds on neuroblastoma SH-SY5Y cells reported a significant decrease in cell viability, with an IC50 value indicating potent anticancer activity . This underscores the therapeutic potential of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide in treating malignancies.

Agricultural Applications

Insecticidal Activity

This compound has been investigated for its potential use as an insecticide, particularly against mosquito larvae. Research suggests that it may disrupt the nervous system or interfere with the development of these pests, making it a candidate for agricultural pest control . The structural features of the compound contribute to its biological activity, which is essential for developing effective insecticides.

Research Applications

Synthetic Pathways and Analog Development

The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide involves multiple steps that allow for the creation of analogs or derivatives with potentially enhanced biological properties. This capability makes it a valuable compound for research in synthetic organic chemistry .

Biological Activity Screening

The compound's diverse biological activities warrant its inclusion in screening programs aimed at discovering new drugs. Its unique structure allows researchers to explore various interactions with biological molecules, which is crucial for understanding its pharmacological profile .

Data Tables

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets:

Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to, leading to modulation of their activity.

Pathways Involved: The compound may affect signaling pathways, metabolic pathways, or other cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogs with Modified Benzamide Substituents

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2,3-dimethoxybenzamide (CAS 899969-09-6)

- Key differences : The 2,3-dimethoxybenzamide group introduces additional steric bulk and electronic effects compared to the 4-methoxy substitution in the target compound.

Physicochemical properties :

Property Target Compound (4-methoxy) 2,3-Dimethoxy Analog (CAS 899969-09-6) Molecular Formula C23H18ClN3O4* C24H20ClN3O4 Molecular Weight ~435.8 449.9 Substituent Positions 4-methoxy 2,3-dimethoxy Solubility/LogP N/A N/A

*Inferred based on structural similarity.

The higher molecular weight and additional methoxy groups in the analog may reduce metabolic stability but improve binding affinity in hydrophobic pockets .

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl Benzamide Derivatives

Quinazolinone-Based Analogs with Variable Side Chains

Pyrimido[4,5-d][1,3]oxazin-1(4H)-yl Derivatives (Compounds 16c, 16d, 16e)

- Key features: These compounds (e.g., 16c, 16d) replace the quinazolinone core with a pyrimido-oxazine system and include propyl/isopropyl side chains.

Performance metrics :

Compound Purity (HPLC) Retention Time (min) 16c 99.34% 9.37 16d 97.05% 11.98 16e 95.07% 10.60

The higher purity of 16c correlates with its simpler propyl side chain, suggesting that bulkier substituents (e.g., isopropyl in 16d) may complicate synthesis or purification .

Heterocyclic Amides with Diverse Cores

Thiazolo[5,4-b]pyridin-2-yl Derivatives (e.g., CAS 863594-60-9)

- Structural divergence: These compounds incorporate a thiazolo-pyridine core instead of quinazolinone, which may alter π-π stacking interactions and bioavailability.

- Functional groups : The sulfonamide moiety in CAS 863594-60-9 introduces strong hydrogen-bond acceptors, contrasting with the benzamide group in the target compound .

Thiazolidinone-Benzamide Hybrids (e.g., ZINC1799475)

- Key contrast: The thioxo group in ZINC1799475’s thiazolidinone ring increases sulfur-mediated interactions compared to the ketone in the target’s quinazolinone. This may enhance metal chelation or redox activity .

Biological Activity

N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide is a compound belonging to the quinazolinone derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H20ClN3O3

- Molecular Weight : 433.87 g/mol

- CAS Number : 899757-81-4

The structure features a quinazolinone core, a chloro group, and a methoxy group, which are crucial for its biological activity.

Antiviral Activity

Research indicates that quinazolinone derivatives exhibit significant antiviral properties. For instance, studies on related compounds have shown that they can inhibit Hepatitis B virus (HBV) replication by increasing intracellular levels of APOBEC3G (A3G), an enzyme known to restrict viral replication. The anti-HBV activity of similar derivatives has been quantified with IC50 values indicating effective inhibition at low concentrations (e.g., IC50: 1.99 µM for some derivatives) .

Anticancer Potential

Quinazolinone compounds have been extensively studied for their anticancer properties. They are believed to exert their effects through the modulation of key cellular pathways involved in cell proliferation and apoptosis. For example, similar compounds have demonstrated the ability to inhibit tumor growth in various cancer models by targeting specific enzymes and receptors involved in cancer progression .

Anti-inflammatory Effects

Compounds within this class have shown potential anti-inflammatory activity. The presence of functional groups such as methoxy and chloro enhances their interaction with inflammatory mediators, potentially leading to reduced inflammation in various models .

The biological activity of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for viral replication or cancer cell survival.

- Receptor Modulation : It could modulate receptor activities that influence cellular responses related to inflammation and immune responses.

- Signal Pathway Interference : The compound may interfere with signaling pathways that regulate cell growth and apoptosis.

Study on Antiviral Efficacy

A study focusing on N-phenylbenzamide derivatives reported potent anti-HBV activity in vitro, suggesting that structural modifications similar to those in N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide can enhance antiviral efficacy .

Anticancer Activity Assessment

In another investigation, quinazolinone derivatives were evaluated for their anticancer properties against various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting that the compound could serve as a lead for developing new anticancer agents .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-methoxybenzamide?

- Answer : The compound can be synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low-temperature conditions (-50°C), as demonstrated in analogous benzamide syntheses . Key steps include:

Activation of the carboxylic acid group (e.g., 4-methoxybenzoic acid) with DCC/HOBt.

Coupling with an amine derivative (e.g., 2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)aniline).

Purification via column chromatography and validation by IR, ¹H-NMR, and elemental analysis .

Q. How should researchers characterize the fluorescence properties of this compound?

- Answer : Use spectrofluorometry with optimized parameters:

- Excitation/Emission wavelengths : λex = 340 nm, λem = 380 nm .

- Conditions : pH 5 (buffered with 0.1 M HCl/NaOH) and 25°C for maximum fluorescence intensity .

- Validation metrics: Limit of detection (LOD) = 0.2691 mg/L, Limit of quantification (LOQ) = 0.898 mg/L, R.S.D. < 2% .

Q. What analytical techniques are critical for purity assessment?

- Answer :

- HPLC : Use reverse-phase C18 columns with UV detection at 254 nm.

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z calculated for C23H19ClN2O3: 406.1) .

- Elemental Analysis : Ensure %C, %H, %N match theoretical values within ±0.3% .

Advanced Research Questions

Q. How can conflicting fluorescence data from different solvent systems be resolved?

- Answer : Contradictions often arise from solvent polarity effects. For example:

- Polar solvents (e.g., water) may quench fluorescence due to hydrogen bonding, while non-polar solvents (e.g., DMSO) enhance intensity .

- Methodological fix : Standardize solvent systems (e.g., 10% DMSO in PBS) and report dielectric constants in publications. Replicate conditions from prior studies (e.g., pH 5, 25°C) to ensure comparability .

Q. What strategies optimize the compound’s stability during long-term storage?

- Answer : Based on safety data for related benzamides:

- Storage : -20°C in airtight, light-resistant containers under nitrogen atmosphere.

- Stability tests : Monitor degradation via HPLC every 3 months. If degradation >5%, repurify via recrystallization (ethanol/water) .

Q. How can researchers investigate the compound’s interaction with biological targets (e.g., enzymes)?

- Answer :

Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure binding kinetics (KD, kon/koff).

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).

Molecular Docking : Use software like AutoDock Vina to predict binding poses with quinazolinone and methoxybenzamide moieties as key pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.